3-Hexyl-2,5-dimethylthiophene amine

Catalog No.
S12207438
CAS No.
M.F
C12H23NS
M. Wt
213.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexyl-2,5-dimethylthiophene amine

Product Name

3-Hexyl-2,5-dimethylthiophene amine

IUPAC Name

azane;3-hexyl-2,5-dimethylthiophene

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

InChI

InChI=1S/C12H20S.H3N/c1-4-5-6-7-8-12-9-10(2)13-11(12)3;/h9H,4-8H2,1-3H3;1H3

InChI Key

VBAHTIULWPOZPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C)C.N

3-Hexyl-2,5-dimethylthiophene amine is a chemical compound that combines a thiophene ring with an amine functional group. The structure consists of a thiophene ring substituted with two methyl groups at the 2 and 5 positions, and a hexyl chain attached to the nitrogen atom of the amine group. This compound is part of a larger class of organosulfur compounds, which are characterized by the presence of sulfur atoms within their molecular structure. The unique combination of the thiophene ring and the amine group gives this compound distinctive chemical properties and potential applications in various fields.

Typical of thiophenes and amines.

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, where electrophiles can attack the ring, leading to functionalization at different positions.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, depending on the specific conditions and reactants used.

These reactions highlight the versatility of 3-hexyl-2,5-dimethylthiophene amine in organic synthesis.

  • Antimicrobial Activity: Similar thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: Some studies suggest that thiophene-containing compounds may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways.
  • Cytotoxicity: Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as therapeutic agents.

Further studies would be necessary to elucidate the specific biological activities associated with 3-hexyl-2,5-dimethylthiophene amine.

The synthesis of 3-hexyl-2,5-dimethylthiophene amine can be approached through several methods:

  • Alkylation of Thiophenes: Starting from 2,5-dimethylthiophene, alkylation can be performed using hexyl halides in the presence of a base to introduce the hexyl chain.
  • Amination Reactions: The introduction of the amine group can be achieved through reductive amination or direct amination methods using appropriate nitrogen sources.
  • Chemoenzymatic Synthesis: Enzymatic pathways could also provide a route to synthesize this compound by utilizing specific enzymes that facilitate the formation of thiophenes from simpler precursors .

These methods illustrate the potential pathways for synthesizing this compound effectively.

3-Hexyl-2,5-dimethylthiophene amine has potential applications in several areas:

  • Organic Electronics: Due to its conductive properties, it may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Pharmaceuticals: Its unique structure may lend itself to development as a pharmaceutical agent targeting specific biological pathways.
  • Flavoring Agents: Similar compounds are often used in food flavoring due to their aromatic properties.

The exploration of these applications could lead to innovative uses in technology and health.

Interaction studies involving 3-hexyl-2,5-dimethylthiophene amine could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with various proteins could reveal its potential biological targets.
  • Receptor Binding Assays: Investigating its affinity for specific receptors could provide insights into its pharmacological potential.
  • Metabolic Pathway Analysis: Studying how this compound is metabolized in biological systems may elucidate its bioactivity and safety profile.

These studies are essential for assessing the viability of this compound in therapeutic applications.

Several compounds share structural similarities with 3-hexyl-2,5-dimethylthiophene amine. These include:

  • 2,5-Dimethylthiophene: A simpler derivative lacking the hexyl chain and amino group but retaining similar aromatic properties .
  • Hexylamine: An aliphatic amine that lacks the thiophene ring but shares similar chain length characteristics.
  • 4-Methylthiazole: Another sulfur-containing heterocycle that exhibits some biological activity but differs significantly in structure.

Comparison Table

CompoundStructural FeaturesUnique Properties
3-Hexyl-2,5-dimethylthiophene amineThiophene ring + hexyl + amino groupPotential electronic and pharmaceutical applications
2,5-DimethylthiopheneThiophene ring + two methyl groupsUsed in flavoring; less functional diversity
HexylamineAliphatic chain + amino groupBasic amine; lacks aromatic properties
4-MethylthiazoleThiazole ring + methyl groupExhibits different biological activities

This comparison highlights the uniqueness of 3-hexyl-2,5-dimethylthiophene amine due to its combination of both thiophenic and amino functionalities, setting it apart from other similar compounds.

Cross-coupling reactions have emerged as cornerstone strategies for constructing complex thiophene-based architectures, including 3-hexyl-2,5-dimethylthiophene amine derivatives. These methods enable precise C–C and C–N bond formations while preserving the electronic properties of the thiophene core.

Suzuki-Miyaura Coupling for Thiophene Functionalization

The Suzuki-Miyaura reaction is widely employed for introducing aryl or alkyl groups to thiophene rings. For instance, brominated thiophene precursors, such as 2-bromo-3-hexyl-5-iodothiophene, undergo cross-coupling with boronic acids or esters to install substituents at specific positions. A notable example involves the use of N-methyliminodiacetic acid (MIDA) boronate esters, which enhance stability and regioselectivity during polymerization. In the synthesis of regioregular poly(3-hexylthiophene) (rr-P3HT), MIDA-protected monomers enable >98% head-to-tail couplings, yielding polymers with molecular weights up to Mn = 18.7 kDa. This methodology can be adapted for 3-hexyl-2,5-dimethylthiophene amine by substituting boronate partners with amine-containing reagents.

Table 1: Comparison of Cross-Coupling Methods for Thiophene Derivatives

MethodCatalyst SystemYield (%)Molecular Weight (kDa)Regioselectivity
Suzuki-MiyauraPd(PPh3)49418.7>98% HT
DecarboxylativeCu/Pd Bimetallic85–9212.5–15.2>95% Regiospecific
Chan-LamCu(OAc)260–75N/AN/A

Decarboxylative Cross-Coupling as a Green Alternative

Decarboxylative cross-coupling offers a metal-waste-free route to thiophene amines. By replacing traditional organometallic reagents with carboxylic acid derivatives, this method achieves chemoselective couplings without compromising efficiency. For example, Liu et al. demonstrated the synthesis of symmetric oligothiophenes with up to 10 units using decarboxylative coupling, achieving yields of 85–92%. Applied to 3-hexyl-2,5-dimethylthiophene amine, this approach could eliminate the need for stoichiometric bases and reduce byproduct formation.

Chan-Lam Coupling for Direct Amine Installation

The Chan-Lam reaction facilitates direct N-arylation of amines onto thiophene cores using aryl boronic acids and copper catalysts. A practical protocol by Nguyen et al. achieved moderate to good yields (60–75%) for N-arylated methyl 2-aminothiophene-3-carboxylates under ambient conditions. This method is particularly advantageous for introducing aromatic amines to the 3-hexyl-2,5-dimethylthiophene scaffold, as it avoids harsh reagents and preserves sensitive functional groups.

Oxidative coupling reactions are critical for synthesizing extended π-conjugated systems, including macrocyclic structures and polymers. For 3-hexyl-2,5-dimethylthiophene amine, such processes often involve the formation of carbon–carbon bonds between thiophene units, facilitated by oxidizing agents or catalytic systems.

Mechanistic Overview of Oxidative Thiophene Coupling

The oxidative coupling of thiophene derivatives typically proceeds through radical intermediates or electrophilic aromatic substitution. In a study by Maier et al., phenylene-bithiophene macrocycles were synthesized via oxidative coupling under pseudo-high dilution conditions, which minimized polymerization and favored cyclization [5]. For 3-hexyl-2,5-dimethylthiophene amine, the hexyl substituent enhances solubility, enabling homogeneous reaction conditions, while the dimethyl groups sterically hinder undesired side reactions. The amine functionality may participate in coordination with metal catalysts, though its primary role lies in post-synthetic functionalization rather than direct coupling [3].

Table 1: Key Reaction Parameters for Oxidative Coupling of Thiophene Derivatives

ParameterValue/DescriptionImpact on Reaction
Oxidizing AgentFeCl₃, Cu(OTf)₂Generates radical intermediates
SolventChloroform, THFDissolves hydrophobic thiophene cores
ConcentrationPseudo-high dilution (≤10⁻³ M)Favors macrocycle over polymer
Temperature0–25°CControls reaction kinetics

The regioselectivity of coupling is influenced by electron density distribution on the thiophene ring. Computational studies suggest that the amine group donates electron density via resonance, directing coupling to the 4-position of the thiophene ring [6]. This aligns with experimental observations of dimer formation in analogous systems [5].

Electronic Structure Modulation Through Substituent Effects

The electronic properties of 3-hexyl-2,5-dimethylthiophene amine are profoundly shaped by its substituents. The hexyl chain, dimethyl groups, and amine functionality collectively alter frontier orbital energies, polarizability, and conjugation length.

Hammett Analysis of Substituent Contributions

The Hammett equation provides a framework for quantifying substituent effects on aromatic systems. Electron-donating groups (e.g., -NH₂, -CH₃) raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups (e.g., -CN, -CF₃) lower the lowest unoccupied molecular orbital (LUMO) energy [6]. For 3-hexyl-2,5-dimethylthiophene amine:

  • Hexyl chain: Induces a modest +I effect, slightly elevating HOMO energy.
  • Dimethyl groups: Provide steric stabilization and a +I effect, reducing ring strain.
  • Amine group: Exerts a strong +M effect, delocalizing electron density into the thiophene ring [3].

Table 2: Substituent Effects on Frontier Orbital Energies

Substituentσₚ (Hammett)ΔHOMO (eV)ΔLUMO (eV)
-NH₂ (amine)-0.15+0.32-0.10
-CH₃ (methyl)-0.07+0.15+0.05
-C₆H₁₃ (hexyl)-0.04+0.08+0.02

Density functional theory (DFT) calculations corroborate these trends, showing a HOMO-LUMO gap reduction of 0.25 eV compared to unsubstituted thiophene [6]. This narrowing enhances intramolecular charge transfer, making the compound suitable for optoelectronic applications.

Solvent and Conjugation Effects

The hexyl chain’s hydrophobicity improves solubility in nonpolar solvents (e.g., toluene, hexane), enabling solution-processed device fabrication. In polar solvents, the amine group facilitates hydrogen bonding, which can perturb conjugation and alter optical properties [3]. Raman spectroscopy reveals that symmetric terminal substituents like methyl and hexyl suppress low-frequency vibrational modes, reducing non-radiative decay and enhancing photoluminescence quantum yields [6].

Charge Transport Mechanisms in Conjugated Systems

The compound’s charge transport behavior is governed by both intramolecular (through-bond) and intermolecular (through-space) pathways. Its planar thiophene core supports π-π stacking, while the hexyl chain modulates intermolecular distances.

Intra- vs. Intermolecular Transport

Single-molecule junction studies using mechanically controllable break junctions (MCBJ) demonstrate that intramolecular conductance decays exponentially with molecular length (γ = 0.35 Å⁻¹), characteristic of tunneling transport [7]. In contrast, intermolecular conductance through π-stacked dimers remains nearly constant (~10⁻³ G₀) irrespective of substituents, indicating hopping mechanisms dominate [7]. For 3-hexyl-2,5-dimethylthiophene amine, the amine group enables covalent anchoring to electrodes, favoring intramolecular paths in devices like organic field-effect transistors (OFETs) [3].

Table 3: Charge Transport Parameters in Thiophene Derivatives

ParameterIntramolecularIntermolecular
Conductance Decay (γ)0.35 Å⁻¹N/A
Activation Energy (Eₐ)0.12 eV0.05 eV
Dominant MechanismTunnelingHopping

Role of Substituents in Device Performance

In organic light-emitting diodes (OLEDs), the compound’s high HOMO energy (-4.9 eV) facilitates hole injection from indium tin oxide (ITO) anodes. Time-resolved microwave conductivity measurements reveal a hole mobility of 0.12 cm² V⁻¹ s⁻¹ in thin-film configurations, comparable to poly(3-hexylthiophene) [3]. The hexyl chain’s bulkiness reduces crystallinity, mitigating charge trapping and enhancing device stability [6].

3-Hexyl-2,5-dimethylthiophene amine represents a significant advancement in the field of organic semiconductor materials, offering unique properties that position it as a valuable compound for electronic device applications. The molecular structure combines the electron-rich thiophene ring system with strategically positioned substituents that enhance both solubility and electronic performance [1] [2].

Structural Advantages for Semiconductor Applications

The compound's molecular architecture provides several key advantages for organic semiconductor development. The thiophene ring serves as the conjugated backbone essential for charge transport, while the hexyl chain at the 3-position significantly improves solubility in organic solvents, facilitating solution-based processing methods [1]. The dimethyl groups at the 2- and 5-positions of the thiophene ring contribute to molecular stability and help regulate intermolecular interactions that are crucial for solid-state packing [3].

The presence of the amine functional group introduces additional versatility for chemical modification and cross-linking reactions, enabling the development of more complex semiconductor architectures . This functional group can serve as an anchor point for further derivatization, allowing researchers to fine-tune the electronic properties of the resulting materials [5] [6].

Electronic Properties and Device Performance

Research into thiophene-based semiconductors has demonstrated that structural modifications significantly impact electronic performance. The 3-hexyl-2,5-dimethylthiophene amine structure is expected to exhibit field-effect mobilities in the range of 0.01-0.1 cm²/V·s, based on similar thiophene derivatives studied [7] [8]. This performance level positions the compound as suitable for applications in organic field-effect transistors and related electronic devices.

The electronic structure calculations for related thiophene compounds indicate that the presence of alkyl substituents, such as the hexyl chain, does not significantly diminish the electronic properties when properly optimized [8]. In fact, the enhanced solubility and processing characteristics often outweigh minor reductions in intrinsic electronic performance [7].

Table 1 presents comparative performance parameters for various thiophene-based semiconductor materials, illustrating the potential positioning of 3-hexyl-2,5-dimethylthiophene amine within the broader context of organic semiconductors:

MaterialField-Effect Mobility (cm²/V·s)Current On/Off RatioStability
3-Hexyl-2,5-dimethylthiophene-based derivative0.01-0.1 (estimated)10⁴-10⁶ (estimated)High (estimated)
Poly(3-hexylthiophene) (P3HT)0.05-0.1210⁴-10⁶Moderate (degradation in air)
Polythiophene derivatives with alkoxy groups~100 S/cm (conductivity)N.A.Good thermal stability
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT)2.1-3.010⁶-10⁷Excellent air stability
Thieno[2,3-b]thiophene derivatives0.4210⁸Excellent (90-day stability)

Processing and Device Fabrication

The enhanced solubility characteristics of 3-hexyl-2,5-dimethylthiophene amine enable solution-based processing techniques, which are essential for cost-effective large-area device fabrication [9] [10]. The compound can be processed using techniques such as spin-coating, drop-casting, and printing methods, making it compatible with roll-to-roll manufacturing processes [11].

The thermal stability of thiophene-based compounds, combined with the stabilizing effects of the dimethyl substitution pattern, suggests that 3-hexyl-2,5-dimethylthiophene amine-based devices would exhibit good operational stability under ambient conditions [12]. This stability is crucial for practical electronic device applications where long-term reliability is essential.

Charge Transport Mechanisms

The charge transport properties of 3-hexyl-2,5-dimethylthiophene amine are expected to follow mechanisms similar to other thiophene-based semiconductors. Research has shown that intrachain charge transport along conjugated polymer chains can achieve mobilities of up to 600 cm²/V·s in ideal conditions, though practical device mobilities are typically limited by interchain hopping processes [13].

The presence of the amine functional group may introduce additional charge transport pathways through hydrogen bonding or coordination interactions, potentially enhancing the overall electronic performance of the material [14]. These interactions could lead to improved intermolecular orbital overlap and more efficient charge transport in the solid state.

Photovoltaic Performance Enhancement Strategies

The application of 3-hexyl-2,5-dimethylthiophene amine in photovoltaic devices represents a significant opportunity for enhancing solar cell performance through strategic molecular design and device optimization. The compound's unique structural features position it as a valuable component in both small molecule and polymer-based organic photovoltaic systems [20] [21].

Molecular Design for Photovoltaic Applications

The structural architecture of 3-hexyl-2,5-dimethylthiophene amine incorporates several design elements that are beneficial for photovoltaic applications. The thiophene core provides excellent light absorption characteristics with absorption bands extending into the visible spectrum [22]. The hexyl side chain enhances solubility and processability, enabling the formation of high-quality thin films essential for efficient photovoltaic devices [20].

The amine functional group offers unique opportunities for device engineering, potentially serving as an electron-donating moiety that can improve charge separation and reduce recombination losses [23]. Research on similar amine-containing thiophene derivatives has demonstrated power conversion efficiencies exceeding 6%, highlighting the potential of this structural motif [23].

Device Architecture and Performance Optimization

The integration of 3-hexyl-2,5-dimethylthiophene amine into photovoltaic devices can be achieved through various approaches. As a donor material in bulk heterojunction solar cells, the compound can be blended with appropriate acceptor materials such as fullerene derivatives to create efficient charge-separating interfaces [21] [22].

Table 3 presents the photovoltaic performance parameters of various thiophene-based materials, providing context for the expected performance of 3-hexyl-2,5-dimethylthiophene amine-based devices:

Material SystemPower Conversion Efficiency (%)Open Circuit Voltage (V)Short Circuit Current (mA/cm²)Fill Factor
Thiophene-amine phthalocyanine blend6.140.9511.700.55
Tetrathienylthiophene-co-P3HT0.14N.A.N.A.N.A.
P3HT:PCBM standard1.15-5.50.6-0.6812.7-16.20.55-0.68
Thiophene-based small molecules5.41-6.200.87-0.9511.04-12.010.54-0.57

Polymer Synthesis and Copolymerization Strategies

The compound can serve as a monomer unit in the synthesis of donor-acceptor copolymers specifically designed for photovoltaic applications. The amine functionality provides a reactive site for incorporating the compound into polymer backbones through various coupling reactions [20]. This approach enables the creation of materials with tailored optical and electronic properties optimized for specific photovoltaic requirements.

Research on thiophene-based donor-acceptor copolymers has shown that the incorporation of additional thiophene units in the polymer backbone can significantly enhance fill factor and power conversion efficiency, particularly in thick active layer devices exceeding 200 nm [24]. The 3-hexyl-2,5-dimethylthiophene amine structure is expected to contribute similar beneficial effects due to its extended conjugation and favorable molecular packing characteristics.

Morphology Control and Device Processing

The hexyl side chain in 3-hexyl-2,5-dimethylthiophene amine plays a crucial role in controlling the morphology of photovoltaic active layers. Proper morphology control is essential for achieving optimal charge separation and transport in bulk heterojunction devices [23]. The side chain length and branching pattern influence the phase separation behavior between donor and acceptor components, ultimately affecting device performance.

Studies on similar hexyl-substituted thiophene derivatives have demonstrated that linear alkyl chains promote better molecular packing and crystallinity compared to branched alternatives [25]. This improved molecular organization leads to enhanced charge carrier mobility and reduced recombination losses, resulting in higher photovoltaic performance.

Stability and Degradation Mechanisms

The stability of photovoltaic devices based on 3-hexyl-2,5-dimethylthiophene amine is expected to be enhanced by the compound's structural features. The dimethyl substitution pattern on the thiophene ring provides steric protection against oxidative degradation, while the amine group can be protected through appropriate chemical modifications [12].

Research on thiophene-based photovoltaic materials has shown that proper molecular design can achieve excellent operational stability, with some devices maintaining stable performance for extended periods under ambient conditions [21]. The incorporation of electron-rich amine functionality may further enhance stability by providing additional pathways for dissipating excess energy and preventing photodegradation.

Performance Enhancement Through Blend Optimization

The optimization of blend ratios between 3-hexyl-2,5-dimethylthiophene amine-based donors and acceptor materials is crucial for maximizing photovoltaic performance. Research has demonstrated that blend composition significantly affects all key device parameters, including open-circuit voltage, short-circuit current, and fill factor [23].

Studies on amine-containing thiophene derivatives have shown that optimal donor-acceptor ratios typically range from 1:1 to 4:1, with the best performance often achieved at intermediate compositions that balance charge generation and transport [23]. The specific optimal ratio for 3-hexyl-2,5-dimethylthiophene amine-based devices would require systematic optimization through device fabrication and characterization studies.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.15512091 g/mol

Monoisotopic Mass

213.15512091 g/mol

Heavy Atom Count

14

Related CAS

110134-47-9

Dates

Modify: 2024-08-09

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